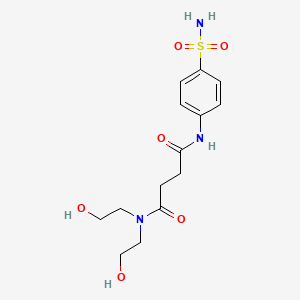
Butanediamide, N'-(4-(aminosulfonyl)phenyl)-N,N-bis(2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanediamide, N’-(4-(aminosulfonyl)phenyl)-N,N-bis(2-hydroxyethyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a butanediamide backbone, a phenyl group substituted with an aminosulfonyl moiety, and two hydroxyethyl groups. Its unique structure imparts specific chemical and physical properties, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanediamide, N’-(4-(aminosulfonyl)phenyl)-N,N-bis(2-hydroxyethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzenesulfonamide with butanediamide under controlled conditions. The reaction is facilitated by the presence of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanediamide, N’-(4-(aminosulfonyl)phenyl)-N,N-bis(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aminosulfonyl group can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield butanediamide derivatives with aldehyde or carboxylic acid functionalities.
Scientific Research Applications
Butanediamide, N’-(4-(aminosulfonyl)phenyl)-N,N-bis(2-hydroxyethyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Butanediamide, N’-(4-(aminosulfonyl)phenyl)-N,N-bis(2-hydroxyethyl)- exerts its effects involves interactions with specific molecular targets. The aminosulfonyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the hydroxyethyl groups can participate in various biochemical reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares structural similarities with Butanediamide, N’-(4-(aminosulfonyl)phenyl)-N,N-bis(2-hydroxyethyl)-, particularly in the presence of aromatic and amide groups.
2-aminothiazole derivatives: These compounds also contain aminosulfonyl groups and are used in similar applications, such as drug development and biochemical research.
Uniqueness
Butanediamide, N’-(4-(aminosulfonyl)phenyl)-N,N-bis(2-hydroxyethyl)- is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and reactivity.
Properties
CAS No. |
171088-67-8 |
|---|---|
Molecular Formula |
C14H21N3O6S |
Molecular Weight |
359.40 g/mol |
IUPAC Name |
N',N'-bis(2-hydroxyethyl)-N-(4-sulfamoylphenyl)butanediamide |
InChI |
InChI=1S/C14H21N3O6S/c15-24(22,23)12-3-1-11(2-4-12)16-13(20)5-6-14(21)17(7-9-18)8-10-19/h1-4,18-19H,5-10H2,(H,16,20)(H2,15,22,23) |
InChI Key |
XRQSNBIYBVIHNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)N(CCO)CCO)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


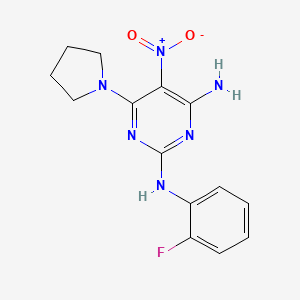
![N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14159991.png)
![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B14159996.png)
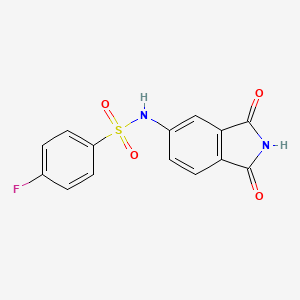
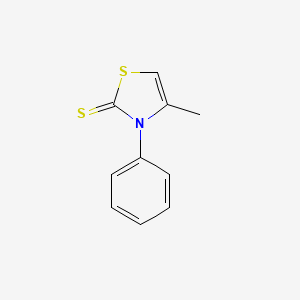
methyl}phenol](/img/structure/B14160020.png)
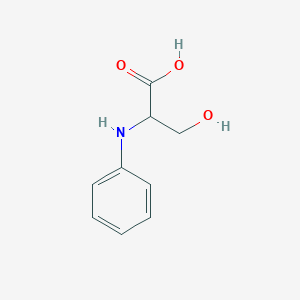


amino}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14160041.png)

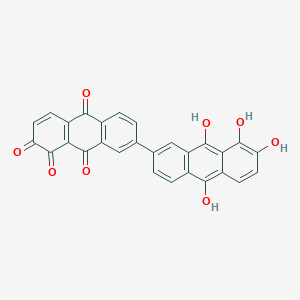
![2-[[4-Chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol](/img/structure/B14160058.png)
![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160075.png)
